

Zolpidem-d7: A Technical Guide to its Certificate of Analysis and Purity Specifications

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Compound of Interest

Compound Name: **Zolpidem-d7**

Cat. No.: **B15074601**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the typical Certificate of Analysis (CoA) and purity specifications for **Zolpidem-d7**, a deuterated internal standard crucial for the accurate quantification of Zolpidem in various analytical applications. This document outlines the key quality attributes, analytical methodologies, and quality control workflows associated with a certified reference material (CRM) of **Zolpidem-d7**.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for **Zolpidem-d7** is a formal document that certifies the identity, purity, and concentration of the material. It provides a critical assurance of the quality and reliability of the standard for use in quantitative analysis. Below are tables summarizing the typical data presented in a CoA for **Zolpidem-d7**.

Table 1: Compound Identification and Physical Properties

Parameter	Specification
Compound Name	Zolpidem-d7
Chemical Formula	C ₁₉ H ₁₄ D ₇ N ₃ O
Molecular Weight	314.43 g/mol
CAS Number	1049791-63-7
Appearance	Clear, colorless solution
Solvent	Methanol
Concentration	100 µg/mL (with uncertainty)
Storage Condition	-20°C, protected from light

Table 2: Analytical Test Results and Purity Specifications

Analytical Test	Method	Specification	Representative Result
Purity (Chemical)	HPLC-UV	≥ 98.0%	99.8%
Purity (Isotopic)	LC-MS/MS	≥ 99 atom % D	99.6 atom % D
Identity	¹ H-NMR, LC-MS/MS	Conforms to structure	Conforms
Concentration	Gravimetric preparation	100 µg/mL ± 2%	100.5 µg/mL
Residual Solvents	GC-HS	As per USP <467>	Complies
Water Content	Karl Fischer Titration	≤ 0.5%	0.1%

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are representative of the rigorous testing that a certified reference material undergoes.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the **Zolpidem-d7** standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium acetate, pH 7.0).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Zolpidem-d7** is injected into the HPLC system. The peak area of **Zolpidem-d7** is compared to the total area of all peaks in the chromatogram to calculate the purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity of **Zolpidem-d7** and to determine its isotopic purity.

- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Zolpidem-d7**: Precursor ion (m/z) → Product ion (m/z)
 - Zolpidem (unlabeled): Precursor ion (m/z) → Product ion (m/z)

- Procedure for Isotopic Purity: The peak areas of the MRM transitions for **Zolpidem-d7** and any detected unlabeled Zolpidem are used to calculate the isotopic enrichment.
- Procedure for Identity: The fragmentation pattern of the analyte is compared with a reference spectrum of Zolpidem to confirm its identity.

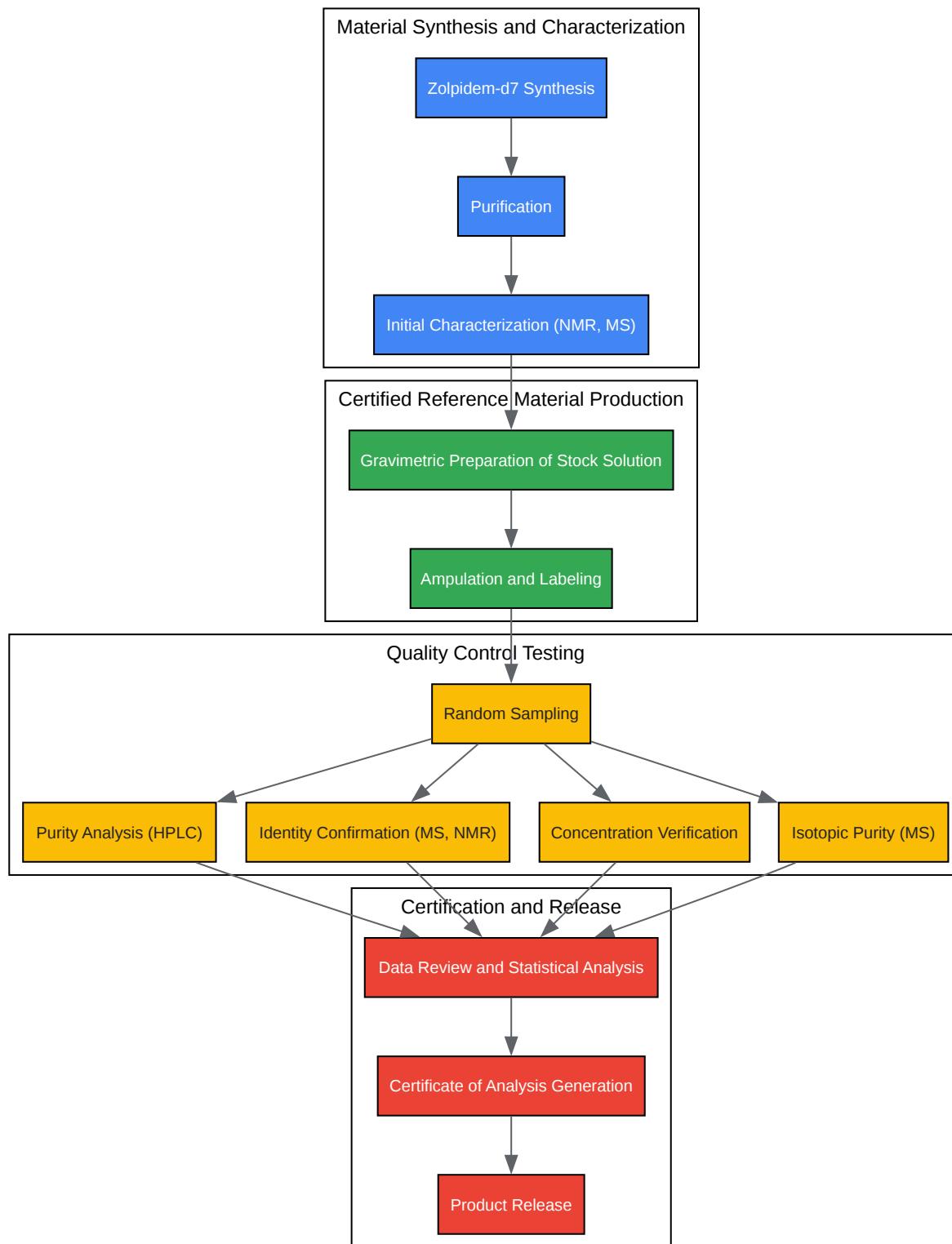
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

¹H-NMR spectroscopy is employed to confirm the chemical structure of the **Zolpidem-d7** molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Procedure: A small amount of the dried **Zolpidem-d7** standard is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the expected molecular structure. The reduction in signal intensity at the deuterated positions confirms the isotopic labeling.

Quality Control and Certification Workflow

The production and certification of a **Zolpidem-d7** certified reference material follow a stringent quality control process to ensure its accuracy and reliability. The following diagram illustrates a typical workflow.



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Caption: Quality control workflow for **Zolpidem-d7** certified reference material.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of the critical quality attributes and analytical testing that underpin a high-quality **Zolpidem-d7** certified reference material. The detailed specifications and methodologies outlined herein are essential for ensuring the accuracy and reliability of analytical data in research and regulated environments.

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